molecular formula C27H27N5O2 B11244019 (4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B11244019
M. Wt: 453.5 g/mol
InChI Key: DRPOZGXFFLVSTB-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a naphthalene carbonyl group, and a piperazine ring, all connected to a pyrimidine core. These structural features contribute to its diverse chemical reactivity and potential utility in various applications.

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and naphthalene carbonyl groups through a series of substitution reactions. The piperazine ring is then incorporated via nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene carbonyl group can be reduced to naphthyl alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(NAPHTHALENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but lacks the pyrimidine core.

    2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene: Used in similar applications but has a different core structure.

    Polytriarylamine (PTAA):

Properties

Molecular Formula

C27H27N5O2

Molecular Weight

453.5 g/mol

IUPAC Name

[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C27H27N5O2/c1-19-17-25(29-23-9-11-24(34-2)12-10-23)30-27(28-19)32-15-13-31(14-16-32)26(33)22-8-7-20-5-3-4-6-21(20)18-22/h3-12,17-18H,13-16H2,1-2H3,(H,28,29,30)

InChI Key

DRPOZGXFFLVSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=C(C=C5)OC

Origin of Product

United States

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